molecular formula C8H8N4 B13538723 6-(Cyclopropylamino)pyridazine-3-carbonitrile

6-(Cyclopropylamino)pyridazine-3-carbonitrile

Cat. No.: B13538723
M. Wt: 160.18 g/mol
InChI Key: IQTXSEDVXRBYNZ-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)pyridazine-3-carbonitrile is an organic compound with the molecular formula C8H8N4 It features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)pyridazine-3-carbonitrile typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Cyclopropylamino Substitution: The final step involves the substitution of a hydrogen atom on the pyridazine ring with a cyclopropylamino group. This can be achieved through a nucleophilic aromatic substitution reaction using cyclopropylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylamino)pyridazine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropylamino group can enhance binding affinity to certain molecular targets, while the cyano group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridazine-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    6-(Cyclopropylamino)pyrimidine-3-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    6-(Cyclopropylamino)pyridazine-4-carbonitrile: The cyano group is positioned differently, which can influence its chemical behavior.

Uniqueness

6-(Cyclopropylamino)pyridazine-3-carbonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

6-(cyclopropylamino)pyridazine-3-carbonitrile

InChI

InChI=1S/C8H8N4/c9-5-7-3-4-8(12-11-7)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,12)

InChI Key

IQTXSEDVXRBYNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN=C(C=C2)C#N

Origin of Product

United States

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